(Tetrahydro-2H-thiopyran-4-yl)methanol
Overview
Description
“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a sulfur-containing heterocyclic building block . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
This compound can be synthesized from tetrahydrothiopyran-4-one . Another synthesis method involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF and ester .Molecular Structure Analysis
The molecular formula of “(Tetrahydro-2H-thiopyran-4-yl)methanol” is C6H12O2 . The exact mass is 132.06100 .Chemical Reactions Analysis
“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone, which is a drug that acts as a CB2 cannabinoid receptor agonist .Physical And Chemical Properties Analysis
“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a colorless liquid . It has a density of 1.000±0.06 g/cm3 , a boiling point of 105 °C , and a flash point of 61° (142°F) . It is slightly soluble in water .Scientific Research Applications
In organic chemistry, (Tetrahydro-2H-thiopyran-4-yl)methanol is involved in reactions like the cleavage of 4-aryl-2-methyl-3-butyn-2-ols using tetrabutylammonium hydroxide and methanol, facilitating the synthesis of terminal arylacetylenes (Li & Huang, 2011).
Photoisomerization studies have shown that methanol leads to the formation of isomeric 2H-thiopyrans from 2,4,4,6-tetraaryl-4H-thiopyrans (Pirelahi et al., 1994).
Methanol's role as a one-carbon building block in fine chemical synthesis is highlighted in its direct C-C coupling with allenes to produce higher alcohols (Moran et al., 2011).
In pharmaceutical research, compounds like tetrahydrothiopyran-4-one, treated with secondary amines and aryl azides, yield hexahydrothiopyrano[3,4-d]-v-triazoles with potential biological activities (Pocar et al., 1977).
In physical chemistry, studies on the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides contribute to our understanding of molecular structure and energetics (Freeman et al., 2002).
(Tetrahydro-2H-thiopyran-4-yl)methanol's role in the synthesis of condensed thienopyrimidine derivatives with anticonvulsant activity illustrates its importance in medicinal chemistry (Oganisyan et al., 2001).
properties
IUPAC Name |
thian-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVCLDAMMNHILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602925 | |
Record name | (Thian-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-2H-thiopyran-4-yl)methanol | |
CAS RN |
100277-27-8 | |
Record name | (Thian-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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